molecular formula C12H9AsN2O6 B13796672 (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid CAS No. 6299-14-5

(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid

Cat. No.: B13796672
CAS No.: 6299-14-5
M. Wt: 352.13 g/mol
InChI Key: AYOJGSCJCKCHRO-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid is an organoarsenic compound characterized by the presence of nitro groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid typically involves the reaction of 2-nitrophenyl and 4-nitrophenyl derivatives with arsenic-containing reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed:

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups and arsenic moiety play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

  • (2-Nitrophenyl)-(4-nitrophenyl)phosphinic acid
  • (2-Nitrophenyl)-(4-nitrophenyl)stibinic acid
  • (2-Nitrophenyl)-(4-nitrophenyl)bismuthinic acid

Comparison: (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs

Properties

CAS No.

6299-14-5

Molecular Formula

C12H9AsN2O6

Molecular Weight

352.13 g/mol

IUPAC Name

(2-nitrophenyl)-(4-nitrophenyl)arsinic acid

InChI

InChI=1S/C12H9AsN2O6/c16-13(17,9-5-7-10(8-6-9)14(18)19)11-3-1-2-4-12(11)15(20)21/h1-8H,(H,16,17)

InChI Key

AYOJGSCJCKCHRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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